
Mahagonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is characterized by its unique structure, which includes a cyclohexene ring with various functional groups attached. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Mahagonate can be synthesized through several synthetic routes. One common method involves the reaction of 2-cyclohexen-1-one with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the oxime derivative . The reaction is typically carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound for various applications .
Chemical Reactions Analysis
Types of Reactions
Mahagonate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce amines .
Scientific Research Applications
Mahagonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oxime derivatives.
Biology: this compound derivatives have been studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives in treating various diseases.
Industry: This compound is used in the production of fragrances and flavoring agents due to its unique aromatic properties
Mechanism of Action
The mechanism of action of Mahagonate involves its interaction with specific molecular targets. For example, in biological systems, this compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and derivative of this compound .
Comparison with Similar Compounds
Mahagonate can be compared with other similar compounds, such as Poivrol and other oxime derivatives. While Poivrol has a more peppery note, this compound is characterized by its woody and floral nuances . This distinction makes this compound unique in its applications, particularly in the fragrance industry.
List of Similar Compounds
- Poivrol
- 2-Cyclohexen-1-one oxime
- Hydroxyimino derivatives
This compound’s unique structure and properties make it a valuable compound in various fields, from scientific research to industrial applications. Its versatility and potential for further development continue to drive interest in this compound.
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
(6E)-6-hydroxyimino-2-methyl-5-propan-2-ylcyclohexen-1-ol |
InChI |
InChI=1S/C10H17NO2/c1-6(2)8-5-4-7(3)10(12)9(8)11-13/h6,8,12-13H,4-5H2,1-3H3/b11-9+ |
InChI Key |
QMTPEVQEOGPPGW-PKNBQFBNSA-N |
Isomeric SMILES |
CC1=C(/C(=N/O)/C(CC1)C(C)C)O |
Canonical SMILES |
CC1=C(C(=NO)C(CC1)C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


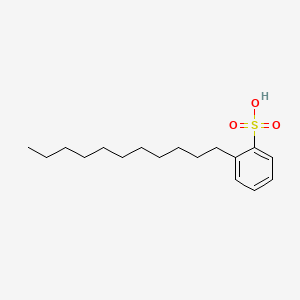
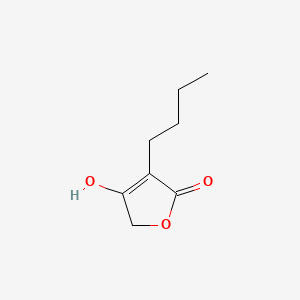
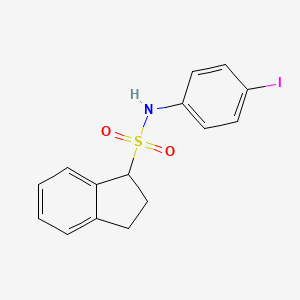
![Benzo[b]thiophene-3-carboxylic acid,2-amino-4,5,6,7-tetrahydro-,ethyl ester hydrochloride](/img/structure/B13797866.png)
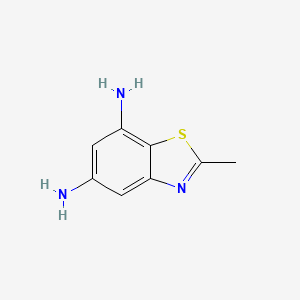
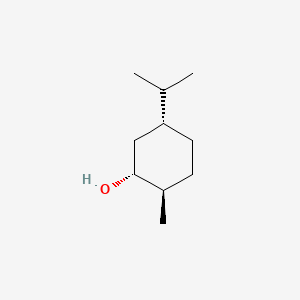

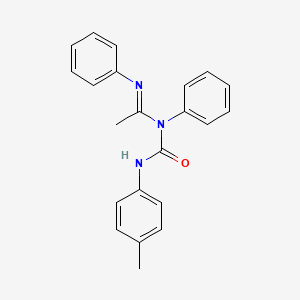
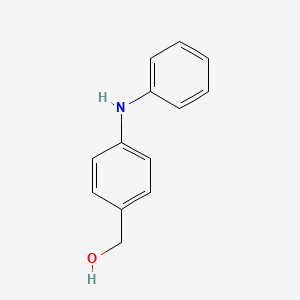
![Actinomycin d-[3h(g)]](/img/structure/B13797908.png)
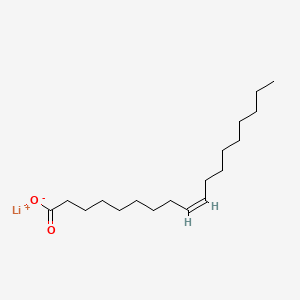

![3,5-Dichloro-2-[[5-(3-nitrophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13797922.png)

